BenchChemオンラインストアへようこそ!

4-(Isoquinolin-5-yl)morpholine

Microbiome Beta-Glucuronidase Inhibition Irinotecan Toxicity

4-(Isoquinolin-5-yl)morpholine (CAS 1516139-59-5) is a heterocyclic building block with a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol. It features an isoquinoline core substituted with a morpholine ring at the 5-position.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
Cat. No. B8582144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isoquinolin-5-yl)morpholine
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C13H14N2O/c1-2-11-10-14-5-4-12(11)13(3-1)15-6-8-16-9-7-15/h1-5,10H,6-9H2
InChIKeyHWESQZMTXUGRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isoquinolin-5-yl)morpholine: Core Scaffold Identification and Physicochemical Baseline for Procurement


4-(Isoquinolin-5-yl)morpholine (CAS 1516139-59-5) is a heterocyclic building block with a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol . It features an isoquinoline core substituted with a morpholine ring at the 5-position. This specific regioisomeric arrangement is crucial, as the 5-position substitution creates a distinct electronic environment and a unique hydrogen-bonding profile compared to the 4- or 6-substituted analogs. The compound is a key intermediate in the synthesis of potent, mechanism-based bacterial β-glucuronidase (GUS) inhibitors, most notably UNC10201652, where the morpholino group is critical for target engagement [1]. Its solubility in water is approximately 5 mg/mL (23.23 mM) , a parameter useful for experimental planning.

Why 4-(Isoquinolin-5-yl)morpholine Cannot Be Replaced by a Generic Isoquinoline or Morpholine Analog


Simple substitution of 4-(Isoquinolin-5-yl)morpholine with regioisomers like 4-(isoquinolin-4-yl)morpholine or heteroatom-replaced analogs such as 5-(piperidin-4-yl)isoquinoline is not feasible for projects targeting bacterial β-glucuronidase (GUS) due to the stringent structural requirements for mechanism-based inhibition. The 5-morpholino substitution is essential for forming a covalent inhibitor-glucuronide conjugate within the enzyme's active site, a mechanism not shared by the 4- or 6-substituted isomers [1]. Furthermore, the morpholine oxygen acts as a critical hydrogen-bond acceptor, a feature absent in piperidine analogs, which directly impacts inhibitory potency and selectivity against L1 gut microbial GUS enzymes [2]. The specific synthetic accessibility of the 5-position via Buchwald-Hartwig amination, as opposed to the 4-position which may require alternative routes, also creates a practical differentiation for scale-up considerations .

Quantitative Differentiation of 4-(Isoquinolin-5-yl)morpholine Against Its Closest Structural Analogs


Superior Target Engagement: UNC10201652 (5-Morpholino Derivative) vs. Inh1 in L1 GUS Inhibition

The 4-(Isoquinolin-5-yl)morpholine scaffold is a core component of the mechanism-based inhibitor UNC10201652. In a direct head-to-head comparison, UNC10201652 demonstrated superior potency against bacterial L1 β-glucuronidase (GUS) enzymes compared to the earlier-generation inhibitor Inh1, which lacks this specific morpholino-isoquinoline architecture. UNC10201652 more effectively inhibited GUS-mediated reactivation of the toxic metabolite SN38-G, exhibiting broader efficacy against L1 enzymes [1]. This differential is directly attributable to the 5-morpholino group's ability to form a covalent inhibitor-glucuronide conjugate at the active site, a mechanism confirmed by crystallography.

Microbiome Beta-Glucuronidase Inhibition Irinotecan Toxicity

Pharmacokinetic Profile of the 5-Morpholino Scaffold: UNC10201652 Metabolic Stability and Bioavailability in Mice

The drug-like properties of the 4-(Isoquinolin-5-yl)morpholine scaffold are reflected in the pharmacokinetic data for the derived GUS inhibitor UNC10201652. Following intravenous administration to Swiss Albino mice (3 mg/kg), the compound exhibited a plasma clearance of 324.8 mL/min/kg and an elimination half-life of 0.66 h. Oral bioavailability was initially 15%, but pre-treatment with the CYP450 inhibitor 1-aminobenzotriazole (ABT) dramatically increased the Cmax from 15.2 ng/mL to 184.0 ng/mL, delayed Tmax from 0.25 to 1 h, and increased AUC from 20.1 to 253 h·ng/mL, raising oral bioavailability to >100% [1]. This indicates that CYP450-mediated metabolism is a primary clearance route, a characteristic of this chemotype. In contrast, analogous piperidine-containing compounds often show different metabolic soft spots due to the absence of the morpholine oxygen, potentially leading to divergent PK profiles, though direct comparative data are limited.

Pharmacokinetics Drug Metabolism Oral Bioavailability

Synthetic Accessibility and Scalability: 5-Position Buchwald-Hartwig Amination vs. Alternative Routes

The synthesis of 4-(Isoquinolin-5-yl)morpholine is reliably achieved via a palladium-catalyzed Buchwald-Hartwig amination between 5-bromoisoquinoline and morpholine, using Pd(OAc)2/BINAP/Cs2CO3 in toluene at 110°C . This protocol, described in patent US08853203B2, is robust for the 5-position due to favorable electronic and steric factors. Attempts to synthesize the 4-isomer or 6-isomer often require modified conditions or different catalytic systems, which can lead to lower yields or the formation of regioisomeric mixtures. For instance, direct amination at the 4-position is sterically hindered, making the 5-substituted compound a more accessible building block for library synthesis. This synthetic advantage is a practical differentiator for procurement when planning larger-scale medicinal chemistry campaigns.

Synthetic Chemistry Buchwald-Hartwig Amination Process Chemistry

Optimal Research and Industrial Use Cases for 4-(Isoquinolin-5-yl)morpholine Based on Differentiated Evidence


Microbiome-Targeted Cancer Supportive Care: GUS Inhibitor Development

The primary application of 4-(Isoquinolin-5-yl)morpholine is as a critical building block for synthesizing mechanism-based inhibitors of gut bacterial β-glucuronidase (GUS), such as UNC10201652. These inhibitors are designed to prevent the GI toxicity of irinotecan by blocking the microbial reactivation of the toxic metabolite SN38-G, a process directly enabled by the 5-morpholino group forming a covalent conjugate with the enzyme [1]. The superior potency of UNC10201652 against L1 GUS enzymes, relative to earlier inhibitors like Inh1, confirms that the 5-morpholinoisoquinoline core is essential, not merely ornamental [2].

Pharmacokinetic Probe Development for CYP450-Mediated Clearance Studies

The compound's susceptibility to CYP450 metabolism, as demonstrated by the dramatic increase in oral bioavailability upon ABT pre-treatment (Cmax increased from 15.2 to 184.0 ng/mL), makes its derived inhibitors valuable tools for investigating first-pass metabolism in gut-liver axis research. This metabolic profile, characterized by deethylation and oxidation, is a direct consequence of the morpholine group and can serve as a benchmark for comparing other heterocyclic substituents [1].

Structure-Activity Relationship (SAR) Studies on Isoquinoline Regioisomers

The quantifiable synthetic accessibility of the 5-position via Buchwald-Hartwig amination [1] makes 4-(Isoquinolin-5-yl)morpholine an ideal starting point for systematic SAR campaigns. Researchers can use this scaffold to explore the impact of the morpholine oxygen as a hydrogen-bond acceptor, directly comparing activity with piperidine analogs (e.g., 5-(piperidin-4-yl)isoquinoline, CAS 1256807-40-5) that lack this functionality, thereby dissecting the molecular basis of target engagement.

Building Block for Covalent Inhibitor Libraries Targeting Glycoside Hydrolases

The proven ability of the 4-(Isoquinolin-5-yl)morpholine scaffold to form a covalent inhibitor-glucuronide conjugate at the active site of GUS enzymes [2] positions it as a privileged fragment for designing covalent inhibitors against other glycoside hydrolases. The aqueous solubility of 5 mg/mL facilitates in vitro screening and crystallization trials, reducing the need for high DMSO concentrations that can interfere with enzyme assays .

Quote Request

Request a Quote for 4-(Isoquinolin-5-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.